
3-(5-Amino-2,3-dimethoxyphenyl)propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(5-Amino-2,3-dimethoxyphenyl)propanoic acid hydrochloride” is a monocarboxylic acid that is functionally related to a 3-phenylpropionic acid . The hydrogens at positions 2 and 5 of the phenyl ring are replaced by methoxy groups .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H14O4 . The average mass is 210.227 Da and the monoisotopic mass is 210.089203 Da . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 225.24 g/mol . It has a topological polar surface area of 81.8 Ų . The compound has a complexity of 222 .Aplicaciones Científicas De Investigación
Phenolic Compounds and Their Applications
Biological and Pharmacological Effects of Phenolic Acids Phenolic acids, including chlorogenic acid (CGA), exhibit a wide range of biological and pharmacological effects, such as antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, and antiviral activities. These effects highlight the therapeutic potential of phenolic acids in treating disorders like cardiovascular disease, diabetes, and obesity. The review by Naveed et al. (2018) encourages further research to optimize the biological and pharmacological effects of phenolic compounds like CGA for practical applications as natural food additives or therapeutic agents (Naveed et al., 2018).
Acidolysis of Lignin Model Compounds Research on the acidolysis of lignin model compounds provides insight into the chemical breakdown and transformation of plant biomass components. Yokoyama (2015) reviewed the acidolysis mechanisms of dimeric non-phenolic β-O-4-type lignin model compounds, highlighting the significance of the γ-hydroxymethyl group in these reactions. This study underscores the complex chemistry involved in lignin breakdown, which could be relevant for understanding the reactivity and applications of phenolic compounds in scientific research (Yokoyama, 2015).
Propiedades
IUPAC Name |
3-(5-amino-2,3-dimethoxyphenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4.ClH/c1-15-9-6-8(12)5-7(11(9)16-2)3-4-10(13)14;/h5-6H,3-4,12H2,1-2H3,(H,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQCBKYLZZBNIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)CCC(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]-piperidine hydrochloride](/img/structure/B1372923.png)
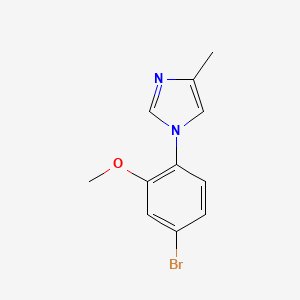

![4-[4-Amino-2-(trifluoromethyl)phenyl]-2-piperazinone](/img/structure/B1372926.png)
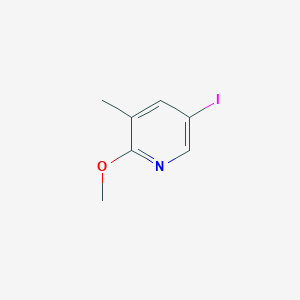
![6-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1372928.png)
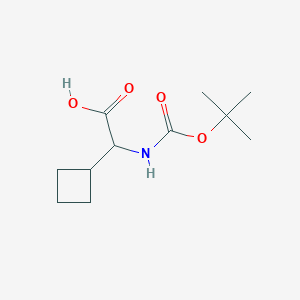

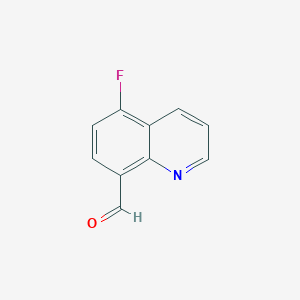

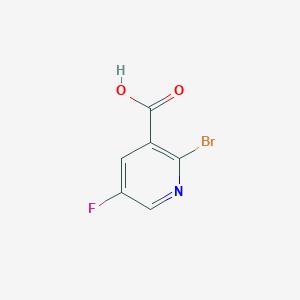
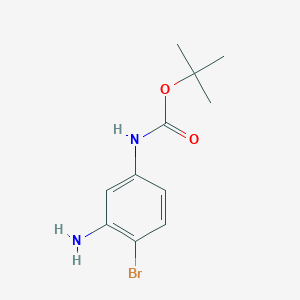
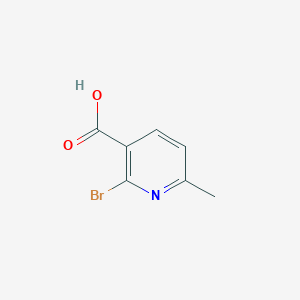
![2-[2-(4-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1372946.png)
